molecular formula C16H13N3O B2679045 4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile CAS No. 338966-40-8

4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile

Cat. No.: B2679045
CAS No.: 338966-40-8
M. Wt: 263.3
InChI Key: VKYJJFNBPMZSEQ-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the pyridine ring, along with two methyl groups and two cyano groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile typically involves the reaction of 2-methoxybenzaldehyde with malononitrile and acetone in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyridine ring . The reaction conditions usually involve refluxing the mixture in ethanol or another suitable solvent for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(2-Hydroxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile.

    Reduction: 4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxy and cyano groups may play a role in binding to active sites, while the pyridine ring can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile is unique due to the presence of both cyano and methoxy groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-(2-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-10-13(8-17)16(14(9-18)11(2)19-10)12-6-4-5-7-15(12)20-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYJJFNBPMZSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C#N)C2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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